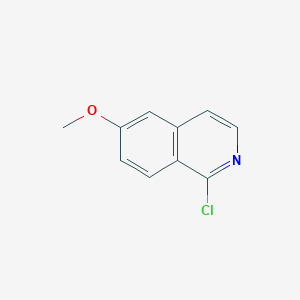

1-Chloro-6-methoxyisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-6-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZJYSXOFHCSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619753 | |

| Record name | 1-Chloro-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132997-77-4 | |

| Record name | 1-Chloro-6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-6-methoxyisoquinoline (CAS: 132997-77-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-6-methoxyisoquinoline is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of complex organic molecules. Its unique structural features, particularly the reactive chlorine atom at the 1-position, make it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data, and visualizations of synthetic and signaling pathways are presented to support researchers in their scientific endeavors.

Core Chemical Properties

This compound is a solid at room temperature with a melting point of approximately 77°C and a boiling point of 333°C at atmospheric pressure.[1] It is characterized by the presence of a methoxy group on the benzene ring and a chlorine atom on the pyridine ring of the isoquinoline scaffold.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 132997-77-4 | [2] |

| Molecular Formula | C₁₀H₈ClNO | [2] |

| Molecular Weight | 193.63 g/mol | [2] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 77°C | [1] |

| Boiling Point | 333°C at 760 mmHg | [1] |

| Purity | ≥ 97% (HPLC) | [2] |

| Storage | 0-8 °C | [2] |

Table 2: Spectroscopic Data (Predicted based on related structures)

| Spectroscopy | Expected Peaks |

| ¹H NMR (CDCl₃) | Signals for aromatic protons and a singlet for the methoxy group protons. |

| ¹³C NMR (CDCl₃) | Characteristic downfield shifts for carbon atoms attached to chlorine and oxygen. |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at 193/195 (reflecting chlorine isotopes) and key fragment ions. |

| IR (cm⁻¹) | C=N stretch, C=C aromatic stretch, C-O stretch (aryl ether), and C-Cl stretch. |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the corresponding isoquinolone, 6-methoxyisoquinolin-1(2H)-one, which is then chlorinated in the second step.[4]

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-methoxyisoquinolin-1(2H)-one (Generalized from related syntheses)

Step 2: Chlorination of 6-methoxyisoquinolin-1(2H)-one (Generalized from related syntheses)

The chlorination of the isoquinolin-1-one precursor is a critical final step.

-

Materials: 6-methoxyisoquinolin-1(2H)-one, Phosphorus oxychloride (POCl₃), inert solvent (e.g., acetonitrile).

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend or dissolve 6-methoxyisoquinolin-1(2H)-one in an excess of phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

-

The residue is then cautiously poured onto crushed ice and neutralized with a suitable base (e.g., saturated sodium bicarbonate solution).

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield this compound. The crude product can be further purified by recrystallization or column chromatography.[5]

-

Chemical Reactivity and Applications in Drug Discovery

The chloro substituent at the 1-position of this compound is a key functional handle, making the compound susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the facile introduction of various functional groups, which is a critical feature for the construction of diverse chemical libraries for high-throughput screening in drug discovery programs.

Figure 2: Reactivity of this compound.

Role as an Intermediate for Anticancer Agents

The isoquinoline scaffold is a prominent feature in numerous natural products and synthetic compounds with significant therapeutic value, including anticancer properties.[6] While direct evidence for the biological activity of this compound is limited, its structural analogs are key intermediates in the synthesis of potent anticancer agents, particularly tyrosine kinase inhibitors (TKIs).[7] For instance, derivatives of chloro-quinolines and -isoquinolines are utilized in the development of inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[8]

Figure 3: PI3K/Akt/mTOR signaling pathway and TKI inhibition.

Potential in Neurological Drug Development

Substituted isoquinolines are also being investigated for their potential in treating neurological disorders. The ability to functionalize the 1-position of this compound allows for the synthesis of a wide range of derivatives that can be screened for activity against various neurological targets.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined reactivity, particularly at the C-1 position, provides a robust platform for the generation of diverse molecular scaffolds. While further research is needed to fully elucidate the biological activities of its direct derivatives, the established importance of the substituted isoquinoline core in medicinal chemistry underscores the potential of this compound as a key building block for the next generation of therapeutic agents, especially in the fields of oncology and neurology. Researchers are encouraged to utilize the information and protocols presented in this guide to explore the full potential of this compound in their research and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

physicochemical properties of 1-Chloro-6-methoxyisoquinoline

An In-depth Technical Guide on the Physicochemical Properties of 1-Chloro-6-methoxyisoquinoline

Disclaimer: Publicly available scientific data for this compound is limited. Many of the properties listed are predicted values based on computational models. This guide provides a comprehensive overview based on available data and inferences from structurally related compounds, intended for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a heterocyclic compound recognized for its utility as a key intermediate in organic synthesis and pharmaceutical development, particularly in creating complex molecular structures and in the research of potential therapeutics for neurological disorders and cancer.[1] Its chemical reactivity is primarily influenced by the chloro-substituent at the 1-position, which is activated towards nucleophilic aromatic substitution by the ring nitrogen.[2] This allows for the introduction of various functional groups at this position.[2] The compound typically appears as a white to light yellow solid and should be stored in a dry, sealed container at 2-8°C.[1][3]

Table 1: Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | [1] |

| Molecular Weight | 193.63 g/mol | [1] |

| CAS Number | 132997-77-4 | [1][4] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 77°C | [4] |

| Boiling Point | 333.0 ± 22.0 °C (Predicted) | [4] |

| Density | 1.267 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.75 ± 0.38 (Predicted) | [4] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage | 2-8°C, Sealed in dry conditions | [3][4] |

Spectroscopic and Analytical Data

Direct experimental spectral data for this compound is not widely published. The following characteristics are inferred from the analysis of closely related substituted isoquinolines.[2][5] Spectroscopic analysis is essential to confirm the identity and purity of the compound before use.[2]

Table 2: Expected Spectroscopic Characteristics

| Technique | Expected Characteristics |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts will be influenced by the positions of the chloro and methoxy substituents on the isoquinoline ring.[2] |

| ¹³C NMR | The carbon-13 NMR spectrum will provide information on the carbon framework. Carbon atoms attached to the chlorine and oxygen atoms are expected to exhibit characteristic downfield shifts.[2] |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight. A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is expected.[6] |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to display characteristic absorption bands for C-H (aromatic), C=N, C=C, and C-O-C (ether) functional groups. |

Experimental Protocols

Generalized Synthetic Protocol

The synthesis of 1-chloro-substituted isoquinolines typically involves the formation of the corresponding isoquinolin-1-one, followed by a chlorination step.[5] A common route is a modification of the Bischler-Napieralski reaction.[5][7]

-

Cyclization (Formation of 6-methoxyisoquinolin-1(2H)-one): A suitably substituted N-phenylethylformamide is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid.[5][7] The reaction mixture is often heated to reflux to drive the reaction to completion.[7]

-

Chlorination: The resulting 6-methoxyisoquinolin-1(2H)-one is refluxed with an excess of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5] The reaction can be driven to completion by the addition of a tertiary amine base.[5]

-

Workup and Purification: After the reaction is complete, excess POCl₃ is removed under reduced pressure.[5] The residue is then carefully poured onto crushed ice and neutralized with a base, such as a concentrated ammonia solution or sodium bicarbonate.[5] The crude product precipitates and is collected by filtration, washed with water, and dried.[5]

-

Purification: The final product is purified, typically by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[5]

Caption: Generalized synthetic workflow for this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[8]

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent (e.g., ethanol, dichloromethane). Seal the vial to prevent evaporation.[8]

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. After agitation, allow the solution to stand to let undissolved solids settle.[8]

-

Sample Analysis: Carefully withdraw a known volume of the clear, supernatant solution. Analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy after creating a calibration curve.[8]

-

Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/L or mg/mL.[8]

Spectroscopic Analysis for Structural Confirmation

A combination of spectroscopic methods is required to unambiguously confirm the structure of the synthesized compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a higher number of scans is typically required due to the low natural abundance of the isotope.[6]

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done using a solid probe or by injecting a dilute solution in a volatile solvent.[6]

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl).[6]

-

-

Infrared (IR) Spectroscopy:

Caption: Workflow for the spectroscopic confirmation of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 132997-77-4|this compound|BLD Pharm [bldpharm.com]

- 4. 1-CHLORO-6-METHOXY-ISOQUINOLINE CAS#: 132997-77-4 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Chloro-6-methoxyisoquinoline

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 1-Chloro-6-methoxyisoquinoline. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document summarizes key quantitative data and outlines potential experimental approaches based on methodologies for structurally related compounds.

Molecular Structure and Properties

This compound is a heterocyclic aromatic compound. Its structure consists of an isoquinoline core substituted with a chlorine atom at position 1 and a methoxy group at position 6.

Table 1: Molecular Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈ClNO | [1][2] |

| Molecular Weight | 193.63 g/mol | [1][2] |

| CAS Number | 132997-77-4 | [1][2] |

| Appearance | White to light yellow solid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C, sealed in dry conditions. | [1][3] |

Applications in Research and Development

This compound is a versatile intermediate with significant potential in various scientific and industrial fields:

-

Pharmaceutical Development : It serves as a crucial building block in the synthesis of pharmaceuticals, particularly for developing drugs targeting neurological disorders.[1] The isoquinoline scaffold is a well-established pharmacophore present in numerous bioactive compounds.

-

Organic Synthesis : The compound's reactivity makes it a valuable intermediate for creating complex molecular architectures.[1] The chloro-substituent at the 1-position is a key reactive site, susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.

-

Biological Research : It is utilized in studies investigating its biological activity, with noted potential as an anti-cancer agent.[1]

-

Material Science : This compound finds applications in the development of advanced materials, such as organic light-emitting diodes (OLEDs).[1]

-

Analytical Chemistry : It can be used in analytical methods for the detection and quantification of isoquinoline derivatives.[1]

Proposed Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not detailed in the provided literature, the following section outlines generalized methodologies based on established procedures for structurally similar isoquinoline derivatives.

Proposed Synthetic Workflow

The synthesis of substituted isoquinolines often involves a multi-step process commencing from readily available starting materials. A plausible synthetic route for a chloro-methoxy-isoquinoline derivative could involve the following key transformations, adapted from the synthesis of related compounds.[4]

Caption: A generalized synthetic workflow for a chloro-methoxy-isoquinoline derivative.

1. Preparation of the Dihydroisoquinoline Core:

-

Reduction: A substituted phenylacetonitrile can be reduced to the corresponding phenethylamine using catalytic hydrogenation (e.g., Raney Nickel or Palladium on carbon) in a suitable solvent like ethanol or methanol.[4]

-

Formylation: The resulting primary amine is then converted to its formamide derivative.[4]

-

Cyclization: An intramolecular electrophilic aromatic substitution, such as the Bischler-Napieralski reaction, is performed to form the dihydroisoquinoline ring. This is typically carried out by treating the formamide with a dehydrating agent in an inert solvent.[4]

2. Aromatization and Functionalization:

-

Oxidation: The dihydroisoquinoline is aromatized to the corresponding isoquinoline.[4]

-

Chlorination: The final step would involve the chlorination of an isoquinolin-1-one precursor using a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 1-position.[4]

Proposed Analytical Workflow

The structural confirmation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

Caption: A generalized workflow for the analytical validation of this compound.

1. Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): A C18 reverse-phase column with a mobile phase consisting of an acetonitrile and buffer mixture would be suitable for assessing purity.[5][6] UV detection would be appropriate for this aromatic compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to confirm the molecular weight and analyze fragmentation patterns, further validating the structure.[5]

2. Spectroscopic Methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of the molecule.

-

Infrared Spectroscopy (FTIR): This would be used to identify the characteristic vibrations of the functional groups present in the molecule.

-

Mass Spectrometry: Analysis of the mass spectrum should reveal the molecular ion peak and the characteristic isotopic pattern for a chlorine-containing compound.[7]

Biological Signaling Pathways

While this compound has been noted for its potential in developing drugs for neurological disorders and as an anti-cancer agent, specific biological signaling pathways that are directly modulated by this compound are not yet well-documented in the public literature.[1] The broader class of isoquinoline alkaloids is known to exhibit a wide range of pharmacological activities, including the inhibition of kinases and topoisomerases, and interference with microtubule polymerization.[8] Further research is required to elucidate the specific mechanisms of action for this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Chloro-6-methoxyisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the quantitative solubility and stability of 1-Chloro-6-methoxyisoquinoline (CAS No. 132997-77-4) is limited. This guide provides an overview based on available data, chemical principles, and information extrapolated from structurally similar compounds. Researchers are strongly encouraged to perform their own analyses to determine the precise properties of this compound for their specific applications.

Core Chemical Properties

This compound is a heterocyclic aromatic compound with a molecular formula of C₁₀H₈ClNO.[1] It presents as a white to light yellow solid and serves as a versatile intermediate in the synthesis of various bioactive molecules, particularly in pharmaceutical development and organic synthesis.[1] The presence of the chloro-substituent at the 1-position and the electron-donating methoxy group on the isoquinoline core are key determinants of its reactivity, solubility, and stability.

Quantitative Data Summary

Due to the scarcity of direct experimental data, the following table summarizes known physical properties and provides expected solubility characteristics based on its structure and data from analogous compounds.

| Property | Data/Expected Behavior | Source |

| CAS Number | 132997-77-4 | [1] |

| Molecular Formula | C₁₀H₈ClNO | [1] |

| Molecular Weight | 193.63 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| Aqueous Solubility | Expected to be very low/insoluble | [2] |

| Organic Solvent Solubility | Expected to be soluble in halogenated solvents (e.g., dichloromethane, chloroform) and other common organic solvents like ethanol, methanol, and DMSO. | [2][3][4] |

Solubility Profile

The solubility of a compound is a critical parameter for its use in drug development, influencing formulation, bioavailability, and performance in assays.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent.

-

Molecular Structure: The largely aromatic and heterocyclic nature of the isoquinoline ring makes the molecule lipophilic.

-

Substituents: The chloro and methoxy groups influence the molecule's polarity.

-

Solvent Properties: "Like dissolves like" is a guiding principle; the compound's solubility will be highest in solvents with similar polarity.[5] It is expected to be soluble in organic solvents and poorly soluble in polar, aqueous media.[2]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique to determine the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to vials containing a known volume of the selected organic solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant. Quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in units such as mg/mL or mol/L.

Stability Profile

The stability of this compound is crucial for its storage, handling, and application in chemical reactions.

General Stability and Storage

For optimal stability, this compound should be stored as a solid in a cool (0-8 °C), dry, and dark place, preferably under an inert atmosphere to prevent degradation.[1] Solutions should be prepared fresh and used promptly, as the compound may be susceptible to degradation in both acidic and basic conditions.[6]

Potential Degradation Pathways

The reactivity of the compound is primarily dictated by the chloro substituent at the C1 position, which is activated towards nucleophilic substitution by the ring nitrogen.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the C-1 position is susceptible to displacement by nucleophiles such as amines, alkoxides, and thiols. This reactivity is a key feature for its use as a synthetic intermediate.

-

Hydrolysis: In aqueous acidic or basic solutions, the chloro group may undergo hydrolysis, although this is generally slow for aryl chlorides without strong activation.

-

Photostability: As with many aromatic compounds, prolonged exposure to UV light may lead to degradation.

Experimental Protocol: Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to understand the intrinsic stability of a compound and to identify potential degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in suitable solvents.

-

Stress Conditions: Expose the solutions to a range of stress conditions in separate experiments:

-

Acidic: e.g., 0.1 M HCl at a controlled temperature.

-

Basic: e.g., 0.1 M NaOH at a controlled temperature.

-

Oxidative: e.g., 3% H₂O₂ at a controlled temperature.

-

Thermal: Heat the solid compound and a solution at an elevated temperature.

-

Photolytic: Expose a solution to UV light (e.g., in a photostability chamber).

-

-

Time Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). Use a photodiode array (PDA) detector and mass spectrometry (MS) to identify and characterize any degradation products.

-

Data Evaluation: Quantify the loss of the parent compound and the formation of degradation products over time to determine the degradation rate under each condition.

This comprehensive approach will provide a detailed understanding of the stability characteristics of this compound, which is essential for its successful application in research and development.

References

Spectroscopic Profile of 1-Chloro-6-methoxyisoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-chloro-6-methoxyisoquinoline, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₈ClNO, with a molecular weight of 193.63 g/mol . The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides insight into the proton environment of the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.53 | d |

| H-5 | 7.65 | d |

| H-7 | 7.09 | dd |

| H-8 | 8.05 | d |

| -OCH₃ | 3.95 | s |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum identifies the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 151.8 |

| C-3 | 141.2 |

| C-4 | 120.9 |

| C-4a | 127.9 |

| C-5 | 129.5 |

| C-6 | 158.8 |

| C-7 | 105.4 |

| C-8 | 124.6 |

| C-8a | 137.2 |

| -OCH₃ | 55.5 |

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of the compound. For this compound, the presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion peak.

| Ion | m/z (mass-to-charge ratio) | Notes |

| [M]⁺ | 193/195 | Molecular ion peak with chlorine isotope pattern |

| [M-CH₃]⁺ | 178/180 | Loss of a methyl group |

| [M-Cl]⁺ | 158 | Loss of a chlorine atom |

| [M-CO]⁺ | 165/167 | Loss of carbon monoxide |

Infrared (IR) Spectroscopy

Infrared spectroscopy helps to identify the functional groups present in the molecule. The following are expected characteristic absorption bands for this compound.

| Functional Group | Wavenumber (cm⁻¹) |

| C=N Stretch | ~1620-1580 |

| C=C Stretch (Aromatic) | ~1550-1450 |

| C-O Stretch (Aryl Ether) | ~1250-1200 |

| C-Cl Stretch | ~800-600 |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below to ensure reproducibility.

NMR Spectroscopy

-

Sample Preparation : 5-10 mg of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1] The sample should be fully dissolved to ensure homogeneity.[1]

-

Instrumentation : A 400 MHz or higher field NMR spectrometer is utilized for data acquisition.[1]

-

¹H NMR Parameters :

-

¹³C NMR Parameters :

Mass Spectrometry (Electron Ionization - EI-MS)

-

Sample Preparation : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Instrumentation : An electron ionization mass spectrometer is used.

-

Acquisition Parameters :

-

A mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-300) is scanned.[1]

-

-

Data Analysis : The resulting mass spectrum is analyzed for the molecular ion peak, including the characteristic 3:1 isotopic pattern for chlorine (³⁵Cl and ³⁷Cl), and key fragmentation patterns.[1]

Infrared Spectroscopy (FTIR-ATR)

-

Sample Preparation : A small amount of the solid this compound is placed directly onto the Attenuated Total Reflectance (ATR) crystal.[1] Good contact between the sample and the crystal is ensured by applying gentle pressure.[1]

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Acquisition Parameters :

-

Data Processing : The final spectrum is presented in terms of transmittance or absorbance.[1]

Visualization of Spectroscopic Workflow

The logical flow for the spectroscopic characterization of this compound is depicted in the following diagram.

References

Theoretical Reactivity of 1-Chloro-6-methoxyisoquinoline: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-6-methoxyisoquinoline is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While specific theoretical and computational studies on its reactivity are not extensively available in public literature, a robust understanding of its chemical behavior can be extrapolated from established principles of organic chemistry and data from analogous structures. This technical guide provides a comprehensive theoretical analysis of the reactivity of this compound, detailing expected reaction pathways, experimental protocols for key transformations, and a summary of relevant data to aid in the design of novel synthetic routes and compound libraries.

Introduction: The Isoquinoline Scaffold

The isoquinoline ring system is a "privileged scaffold" in drug discovery, forming the core structure of numerous biologically active natural products and synthetic pharmaceuticals.[1] The introduction of substituents such as chloro and methoxy groups onto the isoquinoline core significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making these derivatives highly attractive for the development of new therapeutic agents.[1][2] The 1-chloro substituent, in particular, serves as a key reactive handle for introducing molecular diversity through various substitution reactions.[1]

Theoretical Reactivity Analysis

The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing chloro group at the C-1 position and the electron-donating methoxy group at the C-6 position, as well as the inherent electronic nature of the isoquinoline ring system.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C-1 position is highly activated towards nucleophilic displacement. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which can stabilize the intermediate Meisenheimer complex formed during the reaction. This susceptibility to SNAr reactions allows for the facile introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiols, at this position.[3][4]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 1-position is also a suitable handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, the use of specialized phosphine ligands and appropriate reaction conditions can facilitate efficient coupling.[5] Reactions such as Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) are expected to proceed at this position.

Electrophilic Aromatic Substitution

The methoxy group at the C-6 position is an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. It is an ortho-, para-directing group. Therefore, electrophilic attack is most likely to occur at the C-5 and C-7 positions.

Key Reaction Pathways and Experimental Protocols

Based on the reactivity of related compounds, the following sections detail the expected key reactions and provide generalized experimental protocols.

Nucleophilic Aromatic Substitution with Amines

This reaction allows for the synthesis of 1-amino-6-methoxyisoquinoline derivatives, which are common scaffolds in medicinal chemistry.

Experimental Protocol:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol) in an anhydrous solvent (e.g., DMF or DMSO).

-

Heat the reaction mixture to a temperature between 100-140 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful tool for forming a C-C bond at the 1-position of the isoquinoline ring.

Experimental Protocol:

-

In a reaction vessel under an inert atmosphere, combine this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a specialized ligand like SPhos), and a base (e.g., K₂CO₃, 2.0 mmol).[5]

-

Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).[5]

-

Heat the reaction mixture under reflux (typically 100-120 °C) for 12-24 hours.[5]

-

Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.[5]

Buchwald-Hartwig Amination

This palladium-catalyzed reaction provides an alternative and often milder route to C-N bond formation compared to traditional SNAr.

Experimental Protocol:

-

To a reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol).[5]

-

Add an anhydrous solvent such as toluene or dioxane.[5]

-

Heat the reaction mixture at a temperature typically ranging from 110-130 °C for 18-36 hours.[5]

-

Monitor the reaction for completion.

-

After cooling, quench the reaction carefully, and work up by extraction.

-

Purify the final compound by column chromatography.[5]

Data Presentation

While no specific quantitative theoretical data for this compound was found, the following table summarizes typical reaction conditions for key transformations based on analogous chloro-substituted heterocycles.[5]

| Reaction | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time (h) |

| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos | K₂CO₃ | 1,4-Dioxane/Water | 100-120 | 12-24 |

| Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene or Dioxane | 110-130 | 18-36 |

| Nucleophilic Substitution | Amine | Cs₂CO₃ | DMF or DMSO | 100-140 | 4-12 |

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Caption: Key Reaction Pathways of this compound

Caption: General Experimental Workflow for Synthesis

Conclusion

This compound is a promising scaffold for the development of novel compounds in drug discovery and materials science. Although direct computational studies on its reactivity are sparse, a theoretical analysis based on fundamental organic chemistry principles indicates that the C-1 position is highly activated for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The experimental protocols and reaction conditions outlined in this guide, derived from analogous systems, provide a solid foundation for researchers to explore the synthetic utility of this versatile building block. Further experimental and computational investigations are warranted to fully elucidate the reactivity and potential applications of this compound.

References

An In-depth Technical Guide to 1-Chloro-6-methoxyisoquinoline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-6-methoxyisoquinoline is a versatile heterocyclic compound that has emerged as a significant building block in the landscape of medicinal chemistry and organic synthesis. Its unique structural arrangement, featuring a reactive chloro group at the 1-position and an electron-donating methoxy group on the benzene ring, renders it a valuable intermediate for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and reactivity of this compound. Furthermore, it delves into its applications in drug discovery and development, particularly in the pursuit of novel therapeutics for neurological disorders and oncology. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a summary of its quantitative data and visualizations of relevant chemical pathways.

Introduction and Historical Context

The isoquinoline scaffold is a prominent feature in a multitude of naturally occurring alkaloids and synthetic compounds with significant biological activities. The strategic functionalization of this core structure has been a cornerstone of medicinal chemistry for decades. While the precise historical account of the first synthesis of this compound is not extensively documented in a single seminal publication, its development can be contextualized within the broader exploration of isoquinoline chemistry for pharmaceutical applications.

The emergence of synthetic methodologies such as the Bischler-Napieralski and Pomeranz-Fritsch reactions in the late 19th and early 20th centuries provided the foundational tools for constructing the isoquinoline nucleus. Subsequent research into the functionalization of this core, particularly the introduction of a reactive handle like a chlorine atom at the 1-position, paved the way for the synthesis of compounds like this compound. Its utility as a versatile intermediate became apparent as chemists sought to create libraries of substituted isoquinolines for biological screening. The presence of the methoxy group at the 6-position is also significant, as this substitution pattern is found in a number of biologically active natural products and is known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process that first constructs the 6-methoxyisoquinoline core, followed by the introduction of the chloro group. The most common approaches for the formation of the isoquinoline ring are the Bischler-Napieralski and Pomeranz-Fritsch reactions. The final step involves the chlorination of a 6-methoxyisoquinolin-1(2H)-one intermediate.

Synthetic Workflow

A plausible and commonly employed synthetic route is outlined below:

Caption: A generalized synthetic workflow for this compound.

Key Experimental Protocols

Step 1: Formylation of m-Methoxyphenethylamine

-

Protocol: To a solution of m-methoxyphenethylamine (1.0 eq) in a suitable solvent such as toluene or ethanol, add an excess of ethyl formate (2.0-3.0 eq). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, remove the solvent and excess reagent under reduced pressure to yield crude N-(m-methoxyphenethyl)formamide, which can be used in the next step without further purification.

Step 2: Bischler-Napieralski Cyclization

-

Protocol: To a cooled (0 °C) solution of N-(m-methoxyphenethyl)formamide (1.0 eq) in anhydrous acetonitrile, slowly add phosphorus oxychloride (POCl₃, 1.5-2.0 eq). Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and basified with a concentrated ammonium hydroxide solution. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude 6-methoxy-3,4-dihydroisoquinoline.

Step 3: Dehydrogenation to 6-Methoxyisoquinoline

-

Protocol: Dissolve the crude 6-methoxy-3,4-dihydroisoquinoline in a high-boiling solvent such as xylene or mesitylene. Add 10% palladium on carbon (Pd/C, 0.1 eq) to the solution. Heat the mixture to reflux for 8-12 hours. After cooling, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by column chromatography to give 6-methoxyisoquinoline.

Step 4: Conversion to 6-Methoxyisoquinolin-1(2H)-one

-

Protocol: While several methods exist for this transformation, a common approach involves oxidation. The specific conditions for oxidizing 6-methoxyisoquinoline to the corresponding isoquinolin-1(2H)-one would need to be adapted from procedures for similar isoquinolines. This often involves treatment with an oxidizing agent in an appropriate solvent system.

Step 5: Chlorination to this compound

-

Protocol: A mixture of 6-methoxyisoquinolin-1(2H)-one (1.0 eq) and an excess of phosphorus oxychloride (POCl₃, 5-10 eq) is heated at reflux for 2-4 hours. After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is carefully quenched by pouring it onto crushed ice and then neutralized with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried to yield crude this compound. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| CAS Number | 132997-77-4 |

| Appearance | White to light yellow solid |

| Melting Point | Not consistently reported |

| Boiling Point | Not available |

| ¹³C NMR (CDCl₃, ppm) | 158.8, 151.8, 141.2, 137.2, 129.5, 127.9, 124.6, 120.9, 105.4, 55.5 |

| Mass Spectrum (m/z) | [M]⁺ at 193/195 (characteristic 3:1 chlorine isotope pattern) |

| IR Spectrum (cm⁻¹) | ~1610 (C=N), ~1570, 1490 (C=C aromatic), ~1240, 1030 (C-O), ~780 (C-Cl) |

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the presence of the chloro group at the 1-position, which is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. This makes it an excellent substrate for introducing a wide variety of functional groups at this position.

Nucleophilic Aromatic Substitution (SNAr)

The C1 position is highly susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is the cornerstone of its utility in building molecular diversity.

Caption: Generalized scheme for nucleophilic aromatic substitution on this compound.

Experimental Protocol (General Amination):

-

Protocol: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq). The reaction mixture is heated to 80-120 °C for 4-24 hours, with progress monitored by TLC. After completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, with applications in treating neurological disorders and cancer.[1] The isoquinoline core is a privileged scaffold in medicinal chemistry, and the ability to easily modify the 1-position of this compound allows for the systematic exploration of structure-activity relationships (SAR).

Potential Signaling Pathway Involvement

While specific drugs derived directly from this compound are not prominently marketed, its derivatives are investigated for their potential to modulate various signaling pathways. Based on the therapeutic targets of other isoquinoline-based drugs, potential pathways of interest include:

-

Kinase Inhibition: Many isoquinoline derivatives are known to be potent inhibitors of various protein kinases that are dysregulated in cancer. The 1-substituent can be tailored to interact with the ATP-binding pocket of kinases involved in cell proliferation and survival pathways (e.g., EGFR, VEGFR, and PI3K/Akt/mTOR pathways).

-

Neuroreceptor Modulation: The structural similarity of the isoquinoline core to certain neurotransmitters suggests that its derivatives could interact with receptors in the central nervous system, such as dopamine and serotonin receptors. This is consistent with its reported use in developing drugs for neurological disorders.[1]

Caption: Drug discovery workflow utilizing this compound.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly at the C1 position, allows for the facile generation of diverse molecular architectures. While its own biological activity is not the primary focus, its role as a key intermediate in the synthesis of potentially therapeutic agents is firmly established. The synthetic routes are accessible through established methodologies, and its chemical properties make it an attractive starting point for the development of novel drugs targeting a range of diseases, from cancer to neurological conditions. Further exploration of the derivatives of this compound is likely to yield new and valuable therapeutic leads.

References

The Ascendant Therapeutic Potential of 1-Chloro-6-methoxyisoquinoline Derivatives: A Technical Guide

For Immediate Release

Shanghai, China – December 29, 2025 – The isoquinoline scaffold, a privileged heterocyclic motif, has long been a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with profound therapeutic value. Among these, derivatives of 1-Chloro-6-methoxyisoquinoline are emerging as a promising class of compounds with significant biological activities, particularly in the realms of oncology and kinase inhibition. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these derivatives, tailored for researchers, scientists, and drug development professionals.

The strategic placement of a chloro group at the 1-position and a methoxy group at the 6-position of the isoquinoline ring system imparts unique physicochemical properties that are advantageous for drug design. The chlorine atom, an excellent leaving group, renders the C-1 position susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of a diverse array of functional groups to probe structure-activity relationships (SAR). Concurrently, the electron-donating methoxy group at the 6-position can influence the molecule's electronic properties and metabolic stability, and provide a handle for further structural modifications.

Quantitative Biological Activity

The anticancer potential of isoquinoline derivatives has been extensively documented. While comprehensive quantitative data for a complete series of this compound derivatives is still emerging in the public domain, the following table summarizes representative cytotoxic activities of closely related isoquinoline analogs against various cancer cell lines. This data serves as a crucial benchmark for the design and evaluation of novel derivatives based on the this compound scaffold.

| Compound ID | Derivative Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| B01002 | Isoquinoline Derivative | SKOV3 | Ovarian Cancer | 7.65 (µg/mL) | [1] |

| C26001 | Isoquinoline Derivative | SKOV3 | Ovarian Cancer | 11.68 (µg/mL) | [1] |

| Analog A | 4-Aryl-6-chloro-quinoline | HepG 2.2.15 | Liver Cancer | 4.4 - 9.8 | [2] |

| Analog B | 6-Chloro-quinazolin | MGC-803 | Gastric Cancer | Induces apoptosis at 10 µM | [3] |

| Analog C | 6-Chloro-quinazolin | Bcap-37 | Breast Cancer | Induces apoptosis at 10 µM | [3] |

Note: The data presented is for structurally related compounds and is intended to be representative of the potential activity of this compound derivatives. IC50 values represent the concentration of a compound required to inhibit a biological process by 50%.

Key Signaling Pathways and Mechanisms of Action

A primary mechanism through which many isoquinoline derivatives exert their anticancer effects is the inhibition of protein kinases. Kinases are pivotal regulators of cellular signaling pathways that are frequently dysregulated in cancer. The this compound scaffold can be elaborated to target the ATP-binding site of various kinases, leading to the disruption of downstream signaling cascades that control cell proliferation, survival, and apoptosis.

Experimental Protocols

To ensure the generation of robust and reproducible data, standardized experimental protocols are essential. The following sections detail key in vitro assays for evaluating the biological activity of this compound derivatives.

Synthesis of this compound Derivatives

A generalized synthetic workflow for the preparation of the core scaffold and its subsequent derivatization is depicted below. The synthesis typically begins with a Bischler-Napieralski reaction to construct the isoquinoline core, followed by chlorination and subsequent nucleophilic substitution at the C-1 position.

References

- 1. Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Chloro-6-methoxyisoquinoline: A Privileged Pharmacophore for Kinase-Targeted Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1] Its rigid bicyclic framework provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with various biological targets. Within this class of compounds, 1-chloro-6-methoxyisoquinoline emerges as a particularly compelling pharmacophore for the development of novel therapeutics, especially in the realm of oncology. The strategic placement of a reactive chlorine atom at the 1-position and an electron-donating methoxy group at the 6-position offers a unique combination of features for synthetic elaboration and targeted biological activity.[1]

This technical guide provides a comprehensive overview of the this compound core as a pharmacophore, with a focus on its potential as a kinase inhibitor. We will delve into its synthetic tractability, explore potential biological targets and signaling pathways, present detailed experimental protocols for its evaluation, and summarize relevant structure-activity relationship (SAR) data from closely related analogs to guide future drug discovery efforts.

The Pharmacophoric Significance of this compound

The therapeutic potential of the this compound scaffold can be dissected by considering the contribution of its key structural features:

-

The Isoquinoline Core: This heterocyclic system is a bioisostere of naphthalene and is present in numerous alkaloids with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Its aromatic nature allows for π-π stacking interactions with aromatic residues in protein binding sites, while the nitrogen atom can act as a hydrogen bond acceptor.

-

The 1-Chloro Substituent: The chlorine atom at the C1 position is a critical feature. It serves as a versatile synthetic handle, susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of a wide array of side chains to explore chemical space and optimize biological activity.[1] This reactivity is central to building libraries of derivatives for high-throughput screening. Furthermore, the chloro group can act as a leaving group for covalent modification of proximal cysteine residues in the active sites of certain kinases, leading to irreversible inhibition.

-

The 6-Methoxy Substituent: The methoxy group at the C6 position is an electron-donating group that can influence the electron density of the isoquinoline ring system. This can modulate the reactivity of the scaffold and its binding affinity to target proteins. The oxygen atom can also participate in hydrogen bonding interactions within the active site, enhancing potency and selectivity.

Potential Biological Targets and Signaling Pathways

Given the prevalence of the isoquinoline and related quinoline scaffolds in clinically approved kinase inhibitors, it is highly probable that derivatives of this compound will target key kinases implicated in cancer and other diseases. Prominent among these are the receptor tyrosine kinases (RTKs) that play crucial roles in cell proliferation, survival, and angiogenesis.

Two major signaling pathways frequently dysregulated in cancer and potentially targeted by derivatives of this pharmacophore are the EGFR/HER2 pathway and the VEGFR pathway .

dot

Caption: Hypothetical inhibition of the EGFR/HER2 signaling pathway.

dot

Caption: Potential inhibition of the VEGFR signaling pathway.

Structure-Activity Relationship (SAR) Insights from Related Analogs

While specific SAR data for this compound is not extensively available in the public domain, analysis of related quinoline and isoquinoline-based kinase inhibitors provides valuable insights for the rational design of new derivatives.

Table 1: Representative Kinase Inhibitory Activity of Isoquinoline and Quinoline Analogs

| Compound Scaffold | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |

| Isoquinoline-quinazoline | HER2 | 103 | Lapatinib | - |

| Isoquinoline-quinazoline | EGFR | >1000 | Lapatinib | - |

| Aporphine isoquinoline | PKA | 1000 | - | - |

| Aporphine isoquinoline | MLCK | 11000 | - | - |

| Aporphine isoquinoline | PKC | 8000 | - | - |

| Quinoline-isatin | VEGFR-2 | 69.11 | Sorafenib | 53.65 |

| Quinoline-isatin | VEGFR-2 | 98.53 | Sorafenib | 53.65 |

| 4-Anilinoquinoline | EGFR | 30 | - | - |

Note: The data presented are for structurally related but distinct molecules and are intended to illustrate the potential of the isoquinoline/quinoline scaffold. Direct extrapolation to this compound derivatives should be done with caution.

From the broader class of quinoline and isoquinoline kinase inhibitors, several SAR trends can be inferred:

-

Substitution at the 1-position (or equivalent): As previously mentioned, this position is crucial for introducing diversity. The nature of the substituent can dramatically impact potency and selectivity. For many kinase inhibitors, this position is occupied by an amino-linked aryl or heteroaryl group that projects into the solvent-exposed region of the ATP-binding pocket.

-

Substitution on the Benzenoid Ring: The position and electronic nature of substituents on the benzene ring of the isoquinoline core, such as the 6-methoxy group, are critical for fine-tuning activity. These groups can form key hydrogen bonds or other interactions within the kinase active site.

-

Planarity and Conformation: The overall three-dimensional shape of the molecule is a key determinant of its binding affinity. The introduction of bulky groups or substituents that alter the planarity of the isoquinoline ring system can significantly affect its interaction with the target kinase.

Experimental Protocols

The following are detailed protocols for key experiments that would be employed to evaluate the biological activity of novel derivatives of the this compound pharmacophore.

References

Unlocking Therapeutic Potential: A Technical Guide to 1-Chloro-6-methoxyisoquinoline Analogs as Novel Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-chloro-6-methoxyisoquinoline scaffold represents a promising starting point for the development of novel therapeutics. This technical guide explores the potential therapeutic targets of its analogs, drawing upon structure-activity relationships of closely related isoquinoline and quinoline derivatives. The strategic positioning of the chloro and methoxy groups offers a synthetically tractable platform for creating diverse chemical libraries with potential applications in oncology, infectious diseases, and neurodegenerative disorders. This document provides an in-depth analysis of potential biological targets, detailed experimental protocols for their evaluation, and visualizations of key signaling pathways and experimental workflows to guide future drug discovery efforts.

Introduction: The Isoquinoline Scaffold in Medicinal Chemistry

The isoquinoline core is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its rigid structure provides a foundation for the precise spatial arrangement of functional groups, enabling high-affinity interactions with various biological targets. The this compound framework, in particular, offers several advantages for medicinal chemistry. The chlorine atom at the 1-position serves as a versatile synthetic handle, amenable to nucleophilic substitution for the introduction of diverse side chains.[2] The methoxy group at the 6-position can influence the electronic properties of the aromatic system and participate in key interactions within target binding sites.

This guide will delve into the most promising therapeutic avenues for analogs of this compound, focusing on oncology, antimicrobial, and neuroprotective applications.

Potential Therapeutic Targets and Mechanisms of Action

While direct experimental data for a wide range of this compound analogs is limited in the public domain, analysis of structurally similar compounds, particularly substituted isoquinolines and quinolines, allows for the confident prediction of potential therapeutic targets.

Anticancer Activity

The isoquinoline and quinoline scaffolds are well-established pharmacophores in oncology.[3] Analogs of this compound are predicted to exert anticancer effects through several mechanisms:

-

Protein Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The isoquinoline core can act as a scaffold for ATP-competitive inhibitors of various kinases.[1] Potential kinase targets include:

-

Checkpoint Kinase 1 (Chk1): A key regulator of the DNA damage response, making it an attractive target in cancer therapy.[1]

-

c-Jun N-terminal Kinase (JNK): Involved in cellular proliferation, apoptosis, and inflammation.[4]

-

Epidermal Growth Factor Receptor (EGFR): A well-validated target in various solid tumors.[5]

-

c-Met: A receptor tyrosine kinase implicated in tumor growth, invasion, and metastasis.

-

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain heterocyclic compounds can interfere with the polymerization of tubulin, leading to cell cycle arrest and apoptosis.

-

DNA Intercalation: The planar aromatic system of the isoquinoline ring is capable of intercalating between the base pairs of DNA, disrupting DNA replication and transcription and ultimately leading to cell death.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinoline derivatives have a long history of use as antibacterial and antimalarial drugs. Potential antimicrobial mechanisms for this compound analogs include:

-

Inhibition of Essential Bacterial Enzymes: These compounds could be designed to target enzymes crucial for bacterial survival, such as DNA gyrase or cell wall biosynthesis enzymes like MurB.

-

Disruption of Biofilm Formation: Bacterial biofilms present a significant challenge in treating chronic infections. Compounds that can inhibit biofilm formation or eradicate established biofilms are of great interest. The quinoline derivative HT61, for example, has shown efficacy against Staphylococcus aureus biofilms.[6]

Neuroprotective Activity

Neurodegenerative diseases are characterized by the progressive loss of neurons. Therapeutic strategies often focus on mitigating oxidative stress and neuroinflammation. Analogs of this compound could offer neuroprotection through:

-

Modulation of Inflammatory Pathways: Chronic inflammation is a key contributor to neurodegeneration. Compounds that can modulate the activity of inflammatory mediators may slow disease progression.

-

Antioxidant Activity and Reduction of Oxidative Stress: Oxidative damage is a common feature of neurodegenerative disorders. The isoquinoline scaffold can be functionalized with groups that possess antioxidant properties, helping to protect neurons from reactive oxygen species.

Quantitative Data on Related Analogs

To provide a quantitative perspective on the potential of this scaffold, the following table summarizes the biological activity of structurally related isoquinoline and quinoline derivatives. It is important to note that these are not direct analogs of this compound, but their activities provide valuable insights into the potential potency of this chemical class.

| Compound Class | Specific Analog | Target/Assay | Activity (IC50/MIC) | Reference |

| Quinoline-based Dihydrazone | Compound 3b | MCF-7 (Breast Cancer) | 7.016 µM | [7] |

| Quinoline-based Dihydrazone | Compound 3c | MCF-7 (Breast Cancer) | 7.05 µM | [7] |

| Chloroquinoline Derivative | Compound 17 | MDA-MB231 (Breast Cancer) | 26.54 µg/ml | [3] |

| 7-Methoxyquinoline Sulfonamide | Compound 3l | E. coli | 21 mm inhibition zone | [8] |

| 7-Methoxyquinoline Sulfonamide | Compound 3l | C. albicans | 18 mm inhibition zone | [8] |

| Ligustrazine-vanillic Acid Derivative | T-VA | Neuroprotection in PC12 cells | EC50 = 4.249 µM | [9] |

Detailed Experimental Protocols

The following section provides detailed protocols for key in vitro assays to evaluate the therapeutic potential of this compound analogs.

In Vitro Kinase Inhibition Assay (Chk1)

This protocol describes a method to determine the inhibitory activity of test compounds against Checkpoint Kinase 1 (Chk1).

Materials:

-

Recombinant human Chk1 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

Chk1 peptide substrate (e.g., a fragment of CDC25C)

-

ATP

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the Chk1 enzyme to all wells except the negative control.

-

Add the Chk1 peptide substrate to all wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to the Kₘ for Chk1.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the test compound.

-

Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][3]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of the synthesized analogs on cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[10][11]

-

Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.[11]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol is for determining the MIC of the analogs against Methicillin-resistant Staphylococcus aureus (MRSA).

Materials:

-

MRSA strain (e.g., ATCC 43300)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum of MRSA and adjust its turbidity to a 0.5 McFarland standard.

-

Prepare two-fold serial dilutions of the test compounds in CAMHB in a 96-well plate.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

In Vitro Neuroprotection Assay

This protocol assesses the ability of compounds to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

6-hydroxydopamine (6-OHDA) to induce neurotoxicity

-

Test compounds dissolved in DMSO

-

MTT assay reagents (as described in 4.2)

-

96-well cell culture plates

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 2 hours.

-

Induce neurotoxicity by adding 6-OHDA to a final concentration of 100 µM.

-

Include control wells: vehicle-only, 6-OHDA only, and compound only.

-

Incubate the plates for 24 hours at 37°C.

-

Assess cell viability using the MTT assay as described in protocol 4.2.

-

An increase in cell viability in the presence of the test compound compared to the 6-OHDA only control indicates a neuroprotective effect.[6]

Visualizations: Signaling Pathways and Experimental Workflows

To further aid in the understanding of the potential mechanisms of action and the experimental approaches, the following diagrams are provided.

Caption: Generalized signaling pathway for kinase inhibition.

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Caption: Logical relationship of the this compound scaffold to potential therapeutic areas and targets.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on the analysis of structurally related compounds, its analogs are likely to exhibit potent anticancer, antimicrobial, and neuroprotective activities. The synthetic tractability of this scaffold allows for the creation of diverse libraries of compounds for screening against a wide range of biological targets. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to systematically evaluate the therapeutic potential of this exciting class of molecules and to accelerate the discovery of new and effective treatments for a variety of diseases. Further research is warranted to synthesize and test a broader range of analogs to establish a more definitive structure-activity relationship and to identify lead compounds for further development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Chloro-3,6-dimethoxyisoquinoline|RUO|[Your Company] [benchchem.com]

- 7. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and protective effect of new ligustrazine-vanillic acid derivatives against CoCl2-induced neurotoxicity in differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajchem-a.com [ajchem-a.com]

- 11. journaljpri.com [journaljpri.com]

In Silico Docking of Chloro-Isoquinoline and Structurally Related Derivatives: A Technical Guide

Disclaimer: As of December 2025, dedicated in silico docking studies specifically targeting 1-Chloro-6-methoxyisoquinoline derivatives are not extensively available in publicly accessible research literature. This technical guide, therefore, provides an in-depth overview based on methodologies and findings from studies on structurally analogous compounds, including various chloro-quinoline and other isoquinoline derivatives. The presented data and protocols are synthesized from this body of research to offer a representative guide for researchers, scientists, and drug development professionals interested in this class of compounds.

Introduction

Quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and enzyme inhibitory functions. The introduction of a chloro group and a methoxy substituent can significantly modulate the physicochemical properties and biological activity of these molecules. In silico molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This technique is instrumental in structure-based drug design, allowing for the elucidation of binding modes, prediction of binding affinities, and virtual screening of compound libraries against specific biological targets.[1]

This guide will detail the common practices and findings related to the in silico docking of chloro-quinoline and isoquinoline derivatives, providing a foundational understanding for future studies on this compound and its analogues.

In Silico Docking Workflow